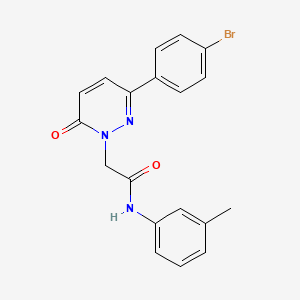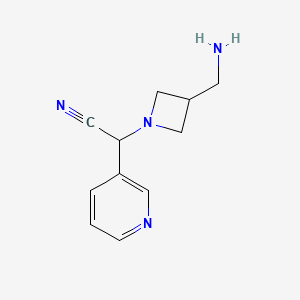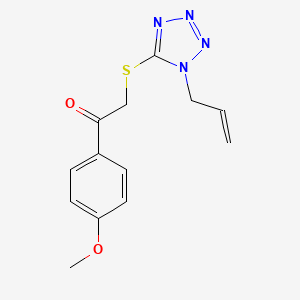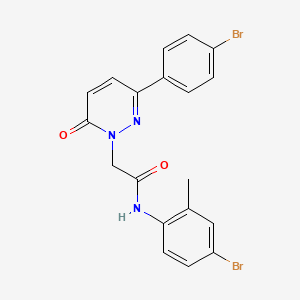
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-ethylphenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 6-(4-ethylphenyl)-2-methylpyrimidine-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Major Products
The major products formed from these reactions include pyrimidine N-oxides, amines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial metabolism, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)-2-methylpyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
6-(4-Ethylphenyl)-2-aminopyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a cyano group.
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes. The cyano group at the 4-position provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-3-11-4-6-12(7-5-11)14-8-13(9-15)16-10(2)17-14/h4-8H,3H2,1-2H3 |
InChI Key |
UQGXSIISAIOHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)




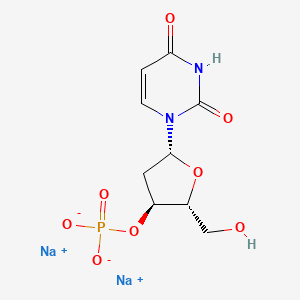
![1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate](/img/structure/B14880236.png)

